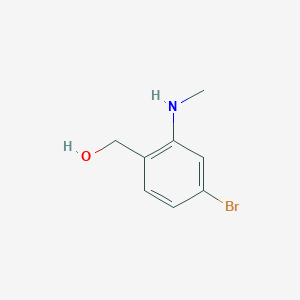
Benzenemethanol, 4-bromo-2-(methylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 4-bromo-2-(methylamino)- is an organic compound with the molecular formula C8H10BrNO It is a derivative of benzenemethanol, where the benzene ring is substituted with a bromine atom at the 4-position and a methylamino group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-bromo-2-(methylamino)- typically involves the bromination of benzenemethanol followed by the introduction of the methylamino group. One common method is the bromination of benzenemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting 4-bromobenzenemethanol is then reacted with methylamine under controlled conditions to introduce the methylamino group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The bromination and subsequent amination reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 4-bromo-2-(methylamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of benzenemethanol, 2-(methylamino)-.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-bromo-2-(methylamino)benzaldehyde or 4-bromo-2-(methylamino)benzoic acid .
Applications De Recherche Scientifique
Benzenemethanol, 4-bromo-2-(methylamino)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 4-bromo-2-(methylamino)- involves its interaction with specific molecular targets. The bromine and methylamino groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanol, 4-bromo-: Lacks the methylamino group, resulting in different chemical properties and reactivity.
Benzenemethanol, 2-(methylamino)-:
4-Bromo-2-methylaminobenzaldehyde: An oxidized form of the compound with different chemical properties.
Uniqueness
Benzenemethanol, 4-bromo-2-(methylamino)- is unique due to the presence of both bromine and methylamino groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
1849313-43-4 |
|---|---|
Formule moléculaire |
C8H10BrNO |
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
[4-bromo-2-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C8H10BrNO/c1-10-8-4-7(9)3-2-6(8)5-11/h2-4,10-11H,5H2,1H3 |
Clé InChI |
HDBBZKRAAPCWNJ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC(=C1)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


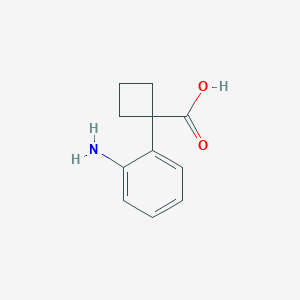
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11743215.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743229.png)
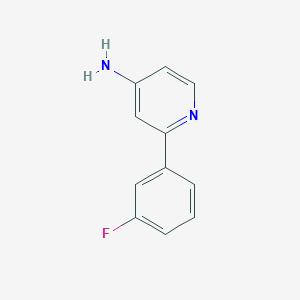

![3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743249.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11743265.png)
![1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11743267.png)
![tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B11743270.png)

![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11743275.png)
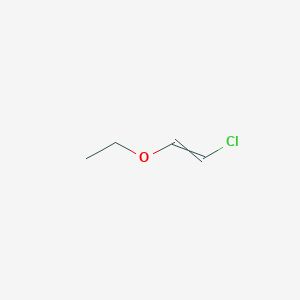
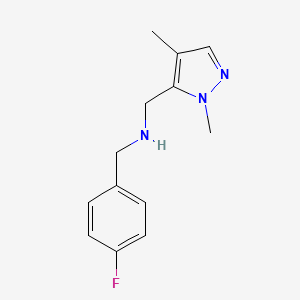
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11743300.png)
